1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethan-1-amine is an organic compound that features a brominated thiophene ring and a trifluoromethyl group attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethan-1-amine typically involves the bromination of thiophene followed by the introduction of the trifluoromethyl group and subsequent amination. One common method involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to yield 5-bromothiophene.
Introduction of Trifluoromethyl Group: The brominated thiophene is then reacted with a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) to form 5-bromo-2-(trifluoromethyl)thiophene.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can yield thiol derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Organolithium reagents, Grignard reagents, and bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate (K2CO3).
Major Products
Substitution: Various substituted thiophenes.
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: Thiol derivatives.
Coupling: Biaryl compounds.
Scientific Research Applications
1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of organic semiconductors and conductive polymers for electronic devices.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethan-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
5-Bromothiophene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amine.
2-Bromo-5-trifluoromethylthiophene: Similar structure but lacks the amine group.
5-Bromo-2-thiophenecarboxaldehyde: Similar structure but with an aldehyde group instead of an amine.
Uniqueness
1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethan-1-amine is unique due to the presence of both a brominated thiophene ring and a trifluoromethyl group attached to an amine. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C6H5BrF3NS |
---|---|
Molecular Weight |
260.08 g/mol |
IUPAC Name |
1-(5-bromothiophen-2-yl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C6H5BrF3NS/c7-4-2-1-3(12-4)5(11)6(8,9)10/h1-2,5H,11H2 |
InChI Key |
WQJQYIQFPDPGCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Br)C(C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.